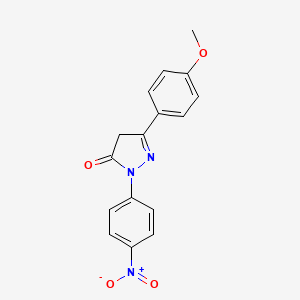![molecular formula C21H20ClN3S2 B10867848 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867848.png)
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea core substituted with a 4-chlorophenylsulfanyl group and a phenylamino group, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylsulfanyl ethylamine with 4-phenylaminophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. Safety measures are crucial due to the potential toxicity of the reactants and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
- 1-{2-[(4-Bromophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
- 1-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
Comparison: Compared to its analogs, 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to stronger interactions with biological targets and improved pharmacokinetic properties.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, applications, and unique characteristics
Eigenschaften
Molekularformel |
C21H20ClN3S2 |
|---|---|
Molekulargewicht |
414.0 g/mol |
IUPAC-Name |
1-(4-anilinophenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C21H20ClN3S2/c22-16-6-12-20(13-7-16)27-15-14-23-21(26)25-19-10-8-18(9-11-19)24-17-4-2-1-3-5-17/h1-13,24H,14-15H2,(H2,23,25,26) |
InChI-Schlüssel |
NHBHEUTWDSDTMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCSC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10867811.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10867817.png)
![4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)

![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10867834.png)
